2,4-Dibromo-1-(4-bromophenoxy)benzene

Description

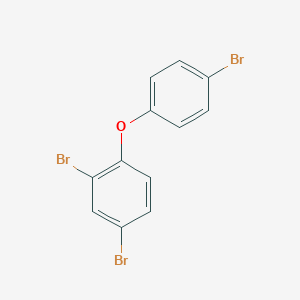

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNBETHEXPIWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052710 | |

| Record name | 2,4,4'-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dibromo-1-(4-bromophenoxy)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41318-75-6 | |

| Record name | BDE 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41318-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromodiphenyl ether 28 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041318756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-1-(4-bromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4'-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XQ4Q434KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dibromo-1-(4-bromophenoxy)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64 - 64.5 °C | |

| Record name | 2,4-Dibromo-1-(4-bromophenoxy)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Characteristics of BDE-28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of the polybrominated diphenyl ether (PBDE) congener BDE-28. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound.

Introduction to BDE-28

BDE-28, chemically known as 2,4,4'-Tribromodiphenyl ether, is a specific congener of the PBDE class of flame retardants.[1][2] These compounds have been widely used in a variety of consumer and industrial products to reduce flammability. Due to their persistence, bioaccumulative potential, and toxic effects, PBDEs are of significant environmental and health concern.[3] BDE-28, as a lower-brominated congener, is of particular interest due to its potential for long-range atmospheric transport and presence in various environmental matrices and biological samples.

Physical and Chemical Properties of BDE-28

The fundamental physical and chemical data for BDE-28 are summarized in the table below, providing a quantitative basis for understanding its environmental behavior and toxicological profile.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-dibromo-1-(4-bromophenoxy)benzene | [2] |

| Synonyms | 2,4,4'-TriBDE, 2,4,4'-Tribromodiphenyl ether, PBDE 28 | [1][2] |

| CAS Number | 41318-75-6 | [1][3][4] |

| Molecular Formula | C₁₂H₇Br₃O | [1][2][3] |

| Molecular Weight | 406.90 g/mol | [1][2][3][4] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 63-66 °C | [4] |

| Vapor Pressure | 1.64 x 10⁻⁵ mm Hg | [5] |

| Water Solubility | 70 µg/L | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 5.94 | [5] |

| Henry's Law Constant | 5.03331 x 10⁻⁵ atm·m³/mol | [5] |

Experimental Protocols

Detailed methodologies for determining key physical characteristics of hydrophobic compounds like BDE-28 are crucial for reproducible and accurate research. Below are summaries of established experimental protocols.

Determination of Octanol-Water Partition Coefficient (Kow) using the Slow-Stirring Method

The slow-stirring method is designed to measure the octanol-water partition coefficient for highly hydrophobic chemicals, minimizing the formation of emulsions that can interfere with accurate measurements.[1][2][5] This method is particularly suitable for compounds with a log Kow greater than 5.

Apparatus:

-

A thermostatically controlled vessel, often a cylindrical jar or Erlenmeyer flask, equipped with a tap at the bottom for sampling the aqueous phase without disturbing the octanol layer.[5]

-

A Teflon-coated magnetic stir bar and a stirrer motor.

Procedure:

-

Phase Saturation: The experimental vessel is filled with n-octanol-saturated water. Subsequently, a solution of the test compound (BDE-28) in water-saturated n-octanol is carefully layered on top of the aqueous phase.[5]

-

Equilibration: The two phases are gently stirred to facilitate the exchange of the solute between the phases. The stirring speed is controlled to create a small vortex (approximately 2-3 cm) at the interface, avoiding the formation of an emulsion.[1][5] The system is left to equilibrate for an extended period, which can be up to 120 hours or more for highly hydrophobic compounds.[5]

-

Sampling: After stopping the stirring, the system is allowed to settle. A sample of the aqueous phase is carefully collected from the bottom tap after discarding an initial volume to clear the dead space in the tap.[5] A sample of the octanol phase is also collected.

-

Analysis: The concentration of the test substance in both the octanol and aqueous phases is determined using appropriate analytical techniques, such as gas chromatography.

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the equilibrium concentration of the chemical in the octanol phase to that in the aqueous phase. The determination is typically repeated in at least three independent experiments.[2][6]

Determination of Vapor Pressure using the Gas Chromatography-Retention Time (GC-RT) Method

The GC-RT method is a reliable technique for determining the subcooled liquid vapor pressures of organic compounds.[7] This method relates the gas chromatography retention time of a compound to its vapor pressure using a series of reference standards with known vapor pressures.

Apparatus:

-

A gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar phase column).[8]

-

A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

Procedure:

-

Standard Selection: A series of reference compounds with accurately known vapor pressures that span the expected vapor pressure of the test compound are selected.[7]

-

Chromatographic Analysis: The test compound (BDE-28) and the reference standards are analyzed by GC under identical conditions. The retention time for each compound is accurately measured.[9]

-

Correlation: A correlation is established between the known vapor pressures of the reference standards and their measured retention times. This relationship is often expressed as a linear equation.

-

Vapor Pressure Calculation: The vapor pressure of the test compound is then calculated by inputting its measured retention time into the established correlation equation.

-

Temperature Dependence: To determine the vapor pressure at a specific temperature (e.g., 25 °C), the GC analysis is performed at various temperatures, and the data is extrapolated.

Visualizations

The following diagrams illustrate key concepts related to the experimental workflow for determining the octanol-water partition coefficient and the environmental fate of BDE-28.

Caption: Experimental workflow for determining the octanol-water partition coefficient (Kow) of BDE-28 using the slow-stirring method.

Caption: A simplified logical diagram illustrating the environmental fate and transport of BDE-28.

References

- 1. p2infohouse.org [p2infohouse.org]

- 2. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 3. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temporal Trends of Legacy and Current-Use Halogenated Flame Retardants in Lake Ontario in Relation to Atmospheric Loadings, Sources, and Environmental Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Slow‐stirring method for determining the n‐octanol/water partition coefficient (pow) for highly hydrophobic chemicals: Performance evaluation in a ring test | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of methods employing gas chromatography retention data to determine vapour pressures at 298 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]

An In-depth Technical Guide to 2,4-Dibromo-1-(4-bromophenoxy)benzene (BDE-28)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dibromo-1-(4-bromophenoxy)benzene, a member of the polybrominated diphenyl ether (PBDE) family. This document consolidates key chemical, physical, and toxicological data, outlines general synthetic approaches, and discusses its biological implications relevant to the scientific community.

Chemical Identity and Properties

This compound is scientifically identified as 2,4,4'-Tribromodiphenyl ether and is commonly referred to by its congener number, BDE-28.[1] It belongs to the class of bromodiphenyl ethers, which are compounds containing two benzene rings linked by an ether bond, with bromine substitutions on one or both rings.

CAS Number: 41318-75-6[2]

The physicochemical properties of BDE-28 are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇Br₃O | [3] |

| Molecular Weight | 406.9 g/mol | [1][3] |

| Melting Point | 63-66 °C | [1][3] |

| Boiling Point | 370 °C (Predicted) | [3] |

| Density | 1.950 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Slightly soluble in Methanol | [3] |

| Octanol/Water Partition Coefficient (logP) | 5.5 | [1] |

| Appearance | White to Light Yellow Solid | [3] |

Synthesis and Experimental Protocols

The synthesis of brominated diphenyl ethers like BDE-28 can be approached through several established organic chemistry methodologies. A common and effective method is the Ullmann condensation.

Experimental Protocol: Ullmann Condensation (General Procedure)

This protocol describes a general method for the synthesis of diaryl ethers, which can be adapted for the specific synthesis of 2,4,4'-Tribromodiphenyl ether.

-

Reactant Preparation: A mixture of a phenol (in this case, 4-bromophenol) and a brominated benzene (1,3-dibromobenzene) is prepared.

-

Catalysis: A copper-based catalyst, such as copper(I) oxide or copper powder, is added to the reaction mixture.

-

Base Addition: A base, typically potassium carbonate or potassium hydroxide, is introduced to facilitate the deprotonation of the phenol.

-

Solvent: A high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is used.

-

Reaction Conditions: The mixture is heated to a high temperature, often in the range of 130-180°C, and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 2,4,4'-Tribromodiphenyl ether.

Below is a conceptual workflow for the synthesis of BDE-28.

Toxicological Profile and Biological Activity

BDE-28 is a persistent organic pollutant that has been detected in environmental samples and human tissues, including adipose tissue and plasma.[3][4] Its toxicological profile is of significant interest to researchers.

| Hazard Classification (GHS) | Description | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [1] |

Biological Effects and Signaling Pathways

While specific signaling pathway data for BDE-28 is limited, studies on the closely related and environmentally prevalent congener, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), provide valuable insights into the potential mechanisms of action for lower-brominated PBDEs. BDE-47 has been shown to exert neurotoxic effects by promoting the migration of human neuroblastoma cells. This effect was demonstrated to be mediated through the G Protein-Coupled Estrogen Receptor (GPER) and the subsequent activation of the PI3K/Akt signaling pathway.[5] Given the structural similarity, it is plausible that BDE-28 could engage similar biological pathways.

The diagram below illustrates the GPER/PI3K/Akt signaling pathway, which has been implicated in the cellular effects of the related compound BDE-47.

Spectroscopic Data

Characterization of 2,4,4'-Tribromodiphenyl ether is typically performed using standard analytical techniques.

-

Mass Spectrometry (MS): Mass spectral data for BDE-28 is available in the EPA/NIH Mass Spectral Data Base, which can be used for identification and quantification in complex matrices.[6]

-

Nuclear Magnetic Resonance (NMR): 13C NMR spectral data is available in public databases such as PubChem, providing information on the carbon skeleton of the molecule.[1]

Relevance in Drug Development and Research

The study of BDE-28 and its congeners is critical for several reasons:

-

Toxicology and Risk Assessment: As widespread environmental contaminants, understanding the toxicological profiles and mechanisms of PBDEs is essential for human health risk assessment.[7][8]

-

Drug Design: The introduction of bromine into molecular structures is a known strategy in drug design to modulate physiochemical properties and enhance therapeutic activity. Studying compounds like BDE-28 can provide insights into the structure-activity relationships of halogenated compounds.

-

Neuroscience Research: The potential neurotoxicity of PBDEs makes them relevant tools for studying mechanisms of neurodevelopmental disorders and neurodegenerative diseases.[5]

-

Metabolism Studies: Research into how the body metabolizes PBDEs is crucial, as their metabolites can sometimes be more toxic than the parent compounds. For example, hydroxylated metabolites of some PBDEs have shown significant biological activity.[8]

References

- 1. 2,4,4'-Tribromodiphenyl ether | C12H7Br3O | CID 12110098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,4'-Tribromodiphenyl ether [webbook.nist.gov]

- 3. 2,4,4'-TRIBROMODIPHENYL ETHER | 41318-75-6 [chemicalbook.com]

- 4. ewg.org [ewg.org]

- 5. 2,2',4,4'-Tetrabromodiphenyl ether promotes human neuroblastoma SH-SY5Y cells migration via the GPER/PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. govinfo.gov [govinfo.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 2,4,4'-tribromodiphenyl ether

An In-depth Technical Guide to the Molecular Weight of 2,4,4'-Tribromodiphenyl Ether

This guide provides a comprehensive analysis of the molecular weight of 2,4,4'-tribromodiphenyl ether, a compound of significant interest to researchers, scientists, and drug development professionals.

Core Molecular Properties

2,4,4'-Tribromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the chemical formula C₁₂H₇Br₃O.[1][2][3] Its molecular weight has been determined to be 406.895 g/mol .[1][2] Other reported values include 406.9 g/mol and 406.89 g/mol .[3][4][5][6]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for 2,4,4'-tribromodiphenyl ether is detailed below, based on its elemental composition.

Elemental Composition and Atomic Weights

The following table summarizes the atomic composition of 2,4,4'-tribromodiphenyl ether and the standard atomic weights of its constituent elements.

| Element | Symbol | Count in Molecule | Standard Atomic Weight ( g/mol ) | Total Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Bromine | Br | 3 | 79.904 | 239.712 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 406.899 |

Note: The slight difference between the calculated molecular weight (406.899 g/mol ) and the value from the NIST WebBook (406.895 g/mol )[1][2] can be attributed to the use of standard versus more precise isotopic atomic weights.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of 2,4,4'-tribromodiphenyl ether from its elemental components.

References

- 1. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

Microbial Degradation Pathways of BDE-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial degradation pathways of 2,4,4'-tribromodiphenyl ether (BDE-28), a persistent organic pollutant of significant environmental concern. The document summarizes key degradation mechanisms under both anaerobic and aerobic conditions, presents quantitative data from various studies, outlines common experimental protocols, and visualizes the degradation pathways.

Anaerobic Degradation of BDE-28

Under anaerobic conditions, the primary mechanism for the microbial degradation of BDE-28 is reductive debromination. This process involves the sequential removal of bromine atoms, leading to the formation of less brominated diphenyl ethers.

Anaerobic Degradation Pathway

Microbial consortia, particularly those containing Dehalococcoides species, have been shown to mediate the reductive debromination of BDE-28. The degradation typically proceeds through the following steps:

-

Step 1: Debromination to Dibromodiphenyl Ethers. BDE-28 undergoes debromination at one of its bromine-substituted positions to form dibromodiphenyl ether (di-BDE) congeners. A common product observed is 2,4-dibromodiphenyl ether (BDE-7).

-

Step 2: Debromination to Monobromodiphenyl Ethers. The resulting di-BDEs are further debrominated to monobromodiphenyl ether (mono-BDE) congeners, such as 4-bromodiphenyl ether (BDE-3).

-

Step 3: Final Debromination to Diphenyl Ether. The final step in the reductive debromination process is the removal of the last bromine atom to yield the non-brominated parent compound, diphenyl ether (DE).

Quantitative Data for Anaerobic Degradation

| Microbial Culture/System | Initial BDE-28 Concentration | Degradation Rate/Efficiency | Key Products | Reference |

| Anaerobic river sediment microbes | Not specified | Lower than BDE-209, BDE-99, and BDE-47 | BDE-15, BDE-7, BDE-3 | [1][2] |

| Gut microbial strain PGC-2 from Perinereis sp. | 50 mg/L | Complete degradation within 144 hours | Not specified | [3] |

| Dehalococcoides-containing enrichment culture | Not specified (product of hepta-BDE 183 degradation) | Accumulation observed, suggesting slower degradation than formation | Not specified | [4] |

Aerobic Degradation of BDE-28

Aerobic degradation of BDE-28 proceeds through different mechanisms, primarily involving oxidative processes such as hydroxylation and ether bond cleavage, ultimately leading to ring opening and mineralization.

Aerobic Degradation Pathway

Bacterial strains, including those from the genera Pseudomonas and Acinetobacter, have been implicated in the aerobic degradation of PBDEs. The proposed pathway for BDE-28 involves:

-

Step 1: Hydroxylation. The initial step is the enzymatic hydroxylation of the aromatic ring, leading to the formation of hydroxylated BDE-28 (OH-BDE-28) metabolites.

-

Step 2: Ether Bond Cleavage. The ether bond of the hydroxylated intermediate is then cleaved, resulting in the formation of brominated phenols and catechols.

-

Step 3: Ring Opening. The aromatic rings of these intermediates are subsequently opened through the action of dioxygenase enzymes.

-

Step 4: Further Degradation. The resulting aliphatic compounds are further metabolized and can potentially enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

It has also been noted that aerobic debromination can occur, for instance, the meta-transformation of BDE-28 to 2,4-dibromodiphenyl ether (BDE-15).[3]

Quantitative Data for Aerobic Degradation

| Microbial Culture/System | Initial BDE-28 Concentration | Half-life/Degradation | Key Products | Reference |

| Aerobic soil | Not specified | Longer half-life than TBBPA, TBECH, HxBrBz, and 246BrPh | Not specified | [5] |

| Pumpkin (Cucurbita maxima × C. moschata) - in vivo and in vitro | Not specified | Metabolized to a limited extent | MeO-tri-BDEs, OH-tri-BDEs | [6][7] |

Experimental Protocols

The study of BDE-28 microbial degradation involves several key experimental procedures. Below are generalized protocols based on methodologies reported in the literature.

Preparation of Microbial Consortia and Cultures

-

Anaerobic Consortia:

-

Source: Anaerobic sludge or sediment from contaminated sites are common sources.

-

Enrichment: The source material is used to inoculate an anaerobic mineral salt medium. The medium is typically amended with a primary substrate (e.g., lactate, pyruvate) and an electron acceptor (e.g., trichloroethene) to stimulate the growth of dehalogenating bacteria.[8]

-

Acclimation: The cultures are repeatedly transferred to fresh medium containing the target compound (e.g., a higher brominated PBDE that degrades to BDE-28) to enrich for competent microorganisms.[8]

-

Incubation: Cultures are incubated in the dark at a controlled temperature (e.g., 30°C) without shaking.[4]

-

-

Aerobic Cultures:

-

Isolation: Bacteria are isolated from contaminated soil or activated sludge by plating on a minimal salt medium (MSM) with BDE-28 or another PBDE as the sole carbon source.[9]

-

Cultivation: Isolated strains are grown in a liquid MSM containing the target PBDE, often with an additional carbon source to support initial growth.[10]

-

Incubation: Cultures are typically incubated on a rotary shaker to ensure aeration at a controlled temperature (e.g., 28-30°C).[9][10]

-

Sample Preparation and Analysis

-

Extraction: At specified time points, culture samples are taken. The entire content of the culture vessel is often extracted to account for sorption to biomass. A common extraction method involves liquid-liquid extraction with a nonpolar solvent mixture like dichloromethane and n-hexane (1:1, v/v).[9][10]

-

Cleanup: The extracts may be cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances.

-

Derivatization (for hydroxylated metabolites): For the analysis of hydroxylated metabolites by gas chromatography, a derivatization step is necessary to make them more volatile. This can be done using agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS).[5]

-

Quantification: The concentration of BDE-28 and its degradation products is quantified using gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS).[5][11] The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[11] Internal standards are used for accurate quantification.

This guide provides a foundational understanding of the microbial degradation of BDE-28. Further research is needed to fully elucidate the enzymatic machinery involved and to optimize conditions for the bioremediation of BDE-28 contaminated environments.

References

- 1. Reductive debromination of decabromodiphenyl ether by anaerobic microbes from river sediment [agris.fao.org]

- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 3. iwaponline.com [iwaponline.com]

- 4. Frontiers | Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture [frontiersin.org]

- 5. “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolites of 2,4,4'-tribrominated diphenyl ether (BDE-28) in pumpkin after in vivo and in vitro exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. superfund.berkeley.edu [superfund.berkeley.edu]

- 9. Aerobic Degradation Characteristics of Decabromodiphenyl ether through Rhodococcus ruber TAW-CT127 and Its Preliminary Genome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aerobic Degradation Characteristics and Mechanism of Decabromodiphenyl Ether (BDE-209) Using Complex Bacteria Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

History of 2,4,4'-tribromodiphenyl ether as a flame retardant

An In-depth Technical Guide on the History of 2,4,4'-Tribromodiphenyl Ether as a Flame Retardant

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as additive flame retardants since the 1970s.[1] These chemicals are mixed into polymers rather than being chemically bound, allowing them to slow the ignition and spread of fire in a wide range of consumer and industrial products.[1][2] Commercial PBDEs were primarily available in three mixtures: PentaBDE, OctaBDE, and DecaBDE, named for the average number of bromine atoms per diphenyl ether molecule in the mixture.[3][4]

This guide focuses on the history of a specific PBDE congener, 2,4,4'-tribromodiphenyl ether, commonly known as BDE-28. While not a major commercial product on its own, BDE-28 is a component of the PentaBDE technical mixture and is significant due to its widespread environmental presence and toxicological profile.[5][6]

Chemical Properties and Identification

2,4,4'-Tribromodiphenyl ether (BDE-28) is one of 209 possible PBDE congeners. Its chemical identity and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,4-dibromo-1-(4-bromophenoxy)benzene | [7] |

| CAS Number | 41318-75-6 | [7] |

| Molecular Formula | C₁₂H₇Br₃O | [7] |

| Molecular Weight | 406.89 g/mol | [7] |

| Appearance | Solid | [7] |

| Melting Point | 64 - 64.5 °C | [7] |

| LogP (Octanol/Water) | 5.5 | [7] |

Commercial History and Application

The use of PBDEs as flame retardants became widespread to meet fire safety standards for a variety of materials.[1] BDE-28 was not manufactured or used as an individual, pure compound. Instead, it was a constituent of the commercial PentaBDE mixture. The production of PentaBDE involved the bromination of diphenyl ether in the presence of a Friedel-Crafts catalyst.[2][8]

The PentaBDE mixture was predominantly used in flexible polyurethane foam, a material common in furniture, carpet padding, and upholstery.[4][9] It was also applied to textiles and plastics used in consumer electronics.[8][10] The global consumption of PBDEs grew significantly through the late 20th century, with the United States being a primary market for the PentaBDE mixture.[11]

Typical Composition of Commercial PentaBDE Mixture Commercial PentaBDE was not a single compound but a mixture of various PBDE congeners. The composition could vary, but it was typically dominated by tetra- and pentabrominated congeners.

| PBDE Congener | Structure | Typical % in Mixture |

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether | 38-42% |

| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether | 33-37% |

| BDE-100 | 2,2',4,4',6-Pentabromodiphenyl ether | 7-8% |

| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether | 4-5% |

| BDE-154 | 2,2',4,5,5',6'-Hexabromodiphenyl ether | 2-3% |

| BDE-28 | 2,4,4'-Tribromodiphenyl ether | Present as a minor component |

Note: This table represents a typical composition; exact percentages varied by manufacturer and batch.

Mechanism of Flame Retardancy

Brominated flame retardants like BDE-28 function primarily in the gas phase of a fire.[2][12] The heat from combustion causes the carbon-bromine bonds to break, releasing bromine radicals (Br•) into the flame. These highly reactive bromine atoms interfere with the fire's self-propagating radical chain reaction.[13] They effectively quench high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for combustion, by forming hydrogen bromide (HBr). HBr is less reactive and its formation slows the exothermic processes, cooling the system and inhibiting the fire.[2][13] This "radical trap" mechanism is a key reason for the effectiveness of brominated flame retardants.

For enhanced performance, PBDEs were often used with a synergist, most commonly antimony trioxide (Sb₂O₃). While not a flame retardant on its own, antimony trioxide reacts with HBr to form antimony trihalides, which are even more effective at quenching flame radicals.[12][14]

Caption: Gas-phase flame retardancy mechanism of BDE-28.

Experimental Protocols

Synthesis of PBDEs (General Laboratory Method)

The industrial synthesis of PentaBDE mixtures is proprietary. However, a general laboratory-scale synthesis involves the electrophilic bromination of diphenyl ether.

-

Reaction Setup: Diphenyl ether is dissolved in a suitable solvent (e.g., a halogenated solvent).

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or iron filings, is added to the mixture.

-

Bromination: Elemental bromine (Br₂) is added dropwise to the solution at a controlled temperature. The reaction is exothermic and requires cooling.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Gas Chromatography (GC) to achieve the desired degree of bromination. The ratio of bromine to diphenyl ether and reaction time are key parameters to control the final congener distribution.

-

Workup: The reaction is quenched, typically with water or a reducing agent solution, to destroy excess bromine and the catalyst.

-

Purification: The organic layer is separated, washed, dried, and the solvent is removed. The resulting crude product is a mixture of PBDE congeners, which can be further purified by crystallization or chromatography if specific congeners are desired.

Analysis of BDE-28 in Environmental Samples

Detecting BDE-28 in environmental matrices like dust, sediment, or biological tissue typically involves solvent extraction followed by chromatographic analysis.

-

Sample Preparation: A known mass of the sample is fortified with a labeled internal standard (e.g., ¹³C-BDE-28).

-

Extraction: The sample is extracted using an organic solvent (e.g., hexane/dichloromethane mixture) via methods like Soxhlet extraction or pressurized liquid extraction (PLE).

-

Lipid Removal (for biological samples): For fatty tissues, lipids are removed using gel permeation chromatography (GPC) or acid digestion.

-

Extract Cleanup: The crude extract is cleaned to remove interfering compounds using column chromatography with silica gel and/or alumina.

-

Analysis: The final extract is concentrated and analyzed by high-resolution Gas Chromatography coupled with Mass Spectrometry (HRGC-MS), often in electron capture negative ionization (ECNI) mode for high sensitivity.

-

Quantification: BDE-28 is identified by its retention time and specific mass-to-charge ratio (m/z) and quantified by comparing its response to the internal standard.

Caption: Typical workflow for the analysis of BDE-28.

Environmental Fate, Toxicology, and Regulation

As an additive flame retardant, BDE-28 was not chemically bound to the products it protected. Consequently, it could leach out over time, contaminating indoor air and dust.[1] Through disposal and recycling of products, PBDEs entered the wider environment, where their persistence and lipophilic nature led to bioaccumulation in food webs.[15][16] BDE-28 has been detected globally in sediment, wildlife, and human tissues, including blood and breast milk.[6][11]

Toxicological studies raised significant concerns about PBDEs. Lower-brominated congeners like BDE-28 are generally considered more toxic and bioaccumulative than their higher-brominated counterparts.[15][17] Key health concerns include:

-

Neurotoxicity: Animal studies have linked developmental exposure to PBDEs with adverse effects on neurobehavioral development.[4][11]

-

Endocrine Disruption: PBDEs have been shown to interfere with thyroid hormone regulation.[11][18]

-

Reproductive Toxicity: Some studies indicate potential harm to reproductive systems.[15][18]

Growing evidence of their environmental persistence, bioaccumulation, and toxicity led to regulatory actions worldwide.

Timeline of Key Regulatory Actions

| Year | Action | Jurisdiction |

| 2004 | Ban on the marketing and use of the PentaBDE and OctaBDE commercial mixtures. | European Union[4] |

| 2004 | Voluntary phase-out of PentaBDE and OctaBDE production by the sole U.S. manufacturer. | United States[9] |

| 2006 | PBDEs added to the "List of Toxic Substances" under the Canadian Environmental Protection Act. | Canada[3] |

| 2009 | Commercial PentaBDE and OctaBDE mixtures listed for elimination. | Stockholm Convention on POPs |

digraph "BFR_Hierarchy" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [color="#5F6368"];FR [label="Flame Retardants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BFR [label="Brominated Flame Retardants (BFRs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PBDE [label="Polybrominated Diphenyl Ethers (PBDEs)", fillcolor="#FBBC05", fontcolor="#202124"]; Penta [label="Commercial PentaBDE Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; BDE28 [label="BDE-28\n(2,4,4'-Tribromodiphenyl ether)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

FR -> BFR; BFR -> PBDE; PBDE -> Penta; Penta -> BDE28 [label="is a component of"]; }

Caption: Classification of 2,4,4'-tribromodiphenyl ether.

Conclusion

The history of 2,4,4'-tribromodiphenyl ether (BDE-28) is intrinsically linked to that of the commercial PentaBDE flame retardant mixture. While effective in reducing the flammability of consumer products, particularly polyurethane foam, its additive nature led to widespread environmental contamination. Concerns over its persistence, bioaccumulation, and potential for toxic effects prompted a global phase-out and its classification as a persistent organic pollutant. The legacy of BDE-28 and other PBDEs continues to be a subject of environmental monitoring and toxicological research, highlighting the complex trade-offs between chemical utility and long-term environmental and health impacts.

References

- 1. Prevalence of historical and replacement brominated flame retardant chemicals in New York City homes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. levitex.com [levitex.com]

- 3. cela.ca [cela.ca]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 2,4,4'-TRIBROMODIPHENYL ETHER | 41318-75-6 [chemicalbook.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 2,4,4'-Tribromodiphenyl ether | C12H7Br3O | CID 12110098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. frfabric.com [frfabric.com]

- 9. epa.gov [epa.gov]

- 10. Brominated flame retardant - Wikipedia [en.wikipedia.org]

- 11. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]

- 13. ebfrip.org [ebfrip.org]

- 14. epitoanyag.org.hu [epitoanyag.org.hu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. gov.uk [gov.uk]

- 18. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers [ouci.dntb.gov.ua]

Methodological & Application

Application Note: High-Sensitivity Quantification of BDE-28 in Environmental and Biological Matrices

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants (POPs) used as flame retardants in a wide array of consumer and industrial products, including plastics, textiles, and electronics.[1] 2,4,4'-Tribromodiphenyl ether (BDE-28) is a congener frequently detected in environmental and biological samples.[2] Due to its persistence, potential for bioaccumulation, and toxicological concerns—including neurotoxicity, endocrine disruption, and developmental effects—accurate and sensitive quantification of BDE-28 is critical for environmental monitoring, human exposure assessment, and regulatory compliance.[1][3][4] This application note provides detailed protocols for the analysis of BDE-28 using gas chromatography-tandem mass spectrometry (GC-MS/MS), a highly selective and sensitive technique suitable for complex matrices.[5][6]

Analytical Methodology

The gold-standard for BDE-28 quantification is gas chromatography coupled with mass spectrometry (GC-MS). For complex samples, high-resolution mass spectrometry (HRGC/HRMS) or tandem mass spectrometry (GC-MS/MS) is employed to ensure accurate identification and detection at low levels by minimizing matrix interferences.[5][7] Isotope dilution, using a stable isotopically labeled analog such as ¹³C-BDE-28, is the preferred quantification technique to correct for analyte losses during sample preparation and analysis.[6][7]

Key Analytical Challenges:

-

Matrix Interferences: Environmental and biological samples contain co-extractable compounds that can interfere with BDE-28 detection, necessitating rigorous cleanup procedures.[5][7]

-

Thermal Degradation: While less of a concern for lower-brominated congeners like BDE-28 compared to BDE-209, the use of optimized injection techniques like Programmable Temperature Vaporization (PTV) can enhance sensitivity and prevent degradation.[6][8][9]

-

Chromatographic Co-elution: Certain BDE congeners or other halogenated compounds may co-elute, making selective detection via MS/MS or HRMS crucial.[9]

Experimental Workflow for BDE-28 Analysis

The following diagram outlines the general workflow for the quantification of BDE-28 from sample collection to final data analysis.

Detailed Experimental Protocols

Protocol 1: Extraction and Cleanup from Water Samples

This protocol is adapted from methodologies like EPA Method 1614A and effervescent-assisted dispersive liquid-liquid microextraction (EA-DLLME).[7][10]

-

Sample Collection: Collect 1 L of water in a pre-cleaned amber glass bottle.

-

Fortification: Spike the sample with a known amount of ¹³C-labeled BDE-28 internal standard.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

-

Pass the entire 1 L water sample through the cartridge at a flow rate of approximately 10 mL/min.

-

Wash the cartridge with HPLC-grade water to remove salts.

-

Dry the cartridge under a vacuum or with a stream of nitrogen.

-

Elute the analytes with an appropriate solvent, such as dichloromethane (DCM).

-

-

Cleanup (if necessary): For samples with high organic content, a silica gel cleanup step may be required.

-

Prepare a small glass column packed with activated silica gel.

-

Apply the concentrated extract to the top of the column.

-

Elute with a non-polar solvent (e.g., hexane) followed by a slightly more polar solvent mixture (e.g., hexane:DCM) to separate BDE-28 from interferences.

-

-

Concentration: Concentrate the final eluate to a volume of approximately 20-50 µL under a gentle stream of nitrogen and reconstitute in a suitable solvent like nonane.[7][11]

Protocol 2: Extraction and Cleanup from Solid Samples (Sediment, Dust)

This protocol is based on standard methods like Soxhlet extraction.[11][12]

-

Sample Preparation: Homogenize the sample. For wet sediments, freeze-dry the sample and grind it into a fine powder.[13]

-

Fortification: Weigh approximately 2-10 g of the dried sample into a Soxhlet thimble and spike with the ¹³C-BDE-28 internal standard.

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with toluene or a hexane/DCM mixture for 18-24 hours.[11][12]

-

Sulfur Removal (for sediments): Add activated copper powder to the extraction flask to remove elemental sulfur, which can interfere with GC analysis.[5]

-

Cleanup:

-

Gel Permeation Chromatography (GPC): Use GPC with a Bio-Beads S-X3 column and an ethyl acetate/cyclohexane mobile phase to remove high molecular weight interferences like lipids.[7][13]

-

Alumina/Silica Column Chromatography: Further purify the extract using a multi-layer column containing activated basic alumina and silica gel to remove polar interferences. Elute with hexane and/or hexane:DCM mixtures.[11]

-

-

Concentration: Concentrate the purified extract to a final volume of 20-50 µL and reconstitute in nonane.

GC-MS/MS Instrumental Parameters

The following table provides typical instrumental parameters for the analysis of BDE-28. Parameters should be optimized for the specific instrument used.

| Parameter | Typical Setting | Reference(s) |

| Gas Chromatograph | Agilent 7890A or equivalent | [6][14] |

| GC Column | DB-5ms, Rtx-1614, or DB-XLB (e.g., 15-30 m x 0.25 mm ID x 0.10-0.25 µm film thickness) | [8][14] |

| Carrier Gas | Helium, constant flow (e.g., 1.2-1.5 mL/min) | [6][14] |

| Injection Technique | Split/splitless or Programmable Temperature Vaporizer (PTV) | [6][9][14] |

| Injection Volume | 1-2 µL | [14] |

| Inlet Temperature | 250-280 °C (for Split/splitless); PTV programmed from a lower temp (e.g., 90°C) to 330°C to avoid degradation | [6][9] |

| Oven Program | Initial 100-125°C (hold 1 min), ramp 10-20°C/min to 320-340°C (hold 5-10 min) | [6] |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 5975C with MS/MS capability) or HRMS | [5][14] |

| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) | [9][14] |

| Ion Source Temp | 230-280 °C | [13] |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | [6] |

| SRM Transitions | Precursor and product ions specific to BDE-28 and its ¹³C-labeled standard (determined during method development) | [6] |

Quantitative Data Summary

The following tables summarize typical performance data and reported environmental concentrations for BDE-28.

Table 1: Method Performance and Validation Parameters

| Parameter | Value Range | Matrix Examples | Reference(s) |

| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/L | Water | [10] |

| 0.01 - 0.1 µg/Media | Air (PUF Sampler) | [15] | |

| Linearity (Correlation Coeff., r²) | > 0.999 | Water | [10] |

| Within-Laboratory Reproducibility (RSD) | < 20% | Food/Feed | [16] |

| Relative Recovery | 67.2 - 102.6% | Spiked Water Samples | [10] |

| 40 - 120% | Food/Feed (Internal Std) | [16] |

Table 2: Reported Concentrations of BDE-28 in Various Matrices

| Matrix | Concentration Range | Location/Study Context | Reference(s) |

| Lake Sediment | 0.14 ± 0.01 ng/g dry weight | Urban artificial lake, Brazil | [17] |

| Human Breast Milk | Detected (part of total PBDEs) | General population studies | [2][18] |

| Human Serum / Blood | Detected in 80% of participants | General population studies | [2] |

| Fish Tissue | Detected (part of ∑PBDEs up to 182 pg/g wet weight) | Farmed and wild salmon | [19] |

| Cancer Patient Tissues | Identified as a main congener | Individuals near e-waste sites, China | [20] |

Toxicological Pathway of BDE-28

BDE-28, like other PBDEs, can induce cellular toxicity through various mechanisms. A key pathway involves the generation of oxidative stress, which leads to damage to cellular components and can trigger apoptosis (programmed cell death).

References

- 1. oap-cloudfront.ospar.org [oap-cloudfront.ospar.org]

- 2. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. agilent.com [agilent.com]

- 9. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Polybrominated Diphenyl Ethers in Water Samples Using Effervescent-Assisted Dispersive Liquid-Liquid Icroextraction with Solidification of the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. eurl-pops.eu [eurl-pops.eu]

- 14. epa.gov [epa.gov]

- 15. Polybrominated diphenyl ethers BDE (BDE 28, 47, 85, 99, 100, 119, 153, 154, 209) - analysis - Analytice [analytice.com]

- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Determination of BDE-28 in Environmental and Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that have been widely used in a variety of consumer products to reduce their flammability.[1][2] BDE-28, a tri-brominated congener, is of significant environmental and health concern due to its persistence, bioaccumulation, and potential for toxic effects, including neurotoxicity.[2] Accurate and sensitive analytical methods are crucial for monitoring BDE-28 levels in various matrices to assess human exposure and environmental contamination. Gas chromatography-mass spectrometry (GC-MS) has emerged as the analytical technique of choice for the determination of PBDEs due to its high sensitivity and selectivity.[3][4] This application note provides a detailed protocol for the analysis of BDE-28 using GC-MS, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology is based on established protocols such as U.S. EPA Method 1614A and is supplemented with data from various scientific applications.[1][5][6]

Experimental Protocols

This section details the step-by-step methodology for the analysis of BDE-28, from sample preparation to GC-MS analysis.

Sample Preparation

The sample preparation procedure is critical for the extraction and cleanup of BDE-28 from complex matrices. The following protocol is a general guideline and may require optimization based on the specific sample type.

2.1.1. Extraction

-

Solid Samples (e.g., soil, sediment, tissue):

-

Homogenize the sample. For tissue samples, freeze-drying is recommended.[4]

-

Weigh approximately 2-10 g of the homogenized sample into an extraction thimble.

-

Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-BDE-28) to correct for extraction and cleanup losses.[4][7]

-

Extract the sample using a Soxhlet extractor with toluene or a mixture of n-hexane and dichloromethane (e.g., 80:20 or 50:50 v/v) for 16-24 hours.[3][7] Pressurized liquid extraction (PLE) can also be used as a more rapid alternative.[7]

-

-

Liquid Samples (e.g., water):

-

Filter the water sample to remove any particulate matter.

-

Spike the sample with a labeled internal standard.

-

Perform liquid-liquid extraction (LLE) using a suitable solvent such as dichloromethane.

-

2.1.2. Cleanup

Cleanup procedures are essential to remove interfering co-extracted substances from the sample extract.

-

Sulfur Removal (for sediment and some tissue samples): Add activated copper powder to the extract and agitate to remove elemental sulfur.[8]

-

Lipid Removal (for tissue and other high-fat samples):

-

Column Chromatography:

2.1.3. Concentration and Solvent Exchange

-

Concentrate the cleaned extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Add a recovery (syringe) standard (e.g., ¹³C-BDE-37) just prior to GC-MS analysis to monitor instrumental performance.[7]

-

Reconstitute the final extract in a suitable solvent, such as nonane or iso-octane, to a final volume of 20-100 µL.[3][7]

GC-MS Analysis

The following instrumental parameters are recommended for the analysis of BDE-28. Optimization may be necessary depending on the specific instrument and column used.

Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters

| Parameter | Value | Reference |

| Gas Chromatograph | ||

| Column | DB-XLB, Restek Rtx-1614, or equivalent | [2][9] |

| Column Dimensions | 15-30 m length, 0.25 mm I.D., 0.1-0.25 µm film thickness | [4][9] |

| Carrier Gas | Helium | [9][10] |

| Flow Rate | 1.0-1.2 mL/min (constant flow) | [10] |

| Injection Mode | Splitless or Pulsed Splitless | |

| Injector Temperature | 250-280 °C | |

| Oven Temperature Program | Initial: 100-140 °C, hold for 1-4 min; Ramp: 10-20 °C/min to 220 °C; Ramp: 20-30 °C/min to 300-320 °C, hold for 3-19 min | [9] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) | [9][11] |

| Ion Source Temperature | 230-300 °C | [4] |

| Electron Energy | 50-70 eV | [4][10] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [9][10] |

| Monitored Ions (m/z) for BDE-28 (EI) | 404 (M+), 406 (M+2), 324 ([M-Br]+), 326 ([M-Br+2]+) | [11][12] |

| Monitored Ions (m/z) for BDE-28 (ECNI) | 79 (Br-), 81 (Br-) | [11] |

Data Presentation

Quantitative data for BDE-28 analysis is summarized in the following tables. These values represent typical performance characteristics and may vary depending on the matrix and instrumentation.

Table 2: Method Performance Characteristics for BDE-28 Analysis

| Parameter | Typical Value | Reference |

| Instrument Detection Limit (IDL) | 2 - 100 fg on column | [4] |

| Method Detection Limit (MDL) | 0.05 - 120 pg/g | [13] |

| Limit of Quantification (LOQ) | 0.003 - 0.125 ng/kg in sample | [4] |

| Recovery | 70 - 119% | [14] |

| Linearity (R²) | > 0.99 | [3] |

Table 3: Calibration Levels for PBDE Analysis

| Analyte Group | Concentration Range (pg on column) | Reference |

| Mono- to Penta-BDEs | 1 - 400 | [3] |

| Hexa- to Octa-BDEs | 2 - 800 | [3] |

| Nona- to Deca-BDEs | 5 - 2000 | [3] |

Visualizations

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of BDE-28 is depicted in the following diagram.

Caption: Experimental workflow for BDE-28 analysis.

BDE-28 Fragmentation Pathway (Electron Ionization)

The following diagram illustrates the primary fragmentation pathway of BDE-28 in the mass spectrometer under electron ionization (EI) conditions.

Caption: BDE-28 EI fragmentation pathway.

Conclusion

The GC-MS method described in this application note provides a robust and sensitive approach for the quantification of BDE-28 in a variety of complex matrices. Adherence to proper sample preparation and cleanup procedures is critical for achieving accurate and reliable results. The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects and variations in extraction efficiency. The provided GC-MS parameters and performance data serve as a valuable starting point for method development and validation in environmental and biological monitoring studies.

References

- 1. NEMI Method Summary - 1614 [nemi.gov]

- 2. agilent.com [agilent.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. epa.gov [epa.gov]

- 6. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 7. agilent.com [agilent.com]

- 8. shimadzu.com [shimadzu.com]

- 9. epa.gov [epa.gov]

- 10. “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of BDE-28 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants used as flame retardants in a wide variety of consumer products. 2,4,4'-tribromodiphenyl ether (BDE-28) is a component of commercial PBDE mixtures and is frequently detected in environmental and biological samples. Accurate and sensitive quantification of BDE-28 is crucial for assessing environmental contamination and human exposure. While gas chromatography-mass spectrometry (GC-MS) has traditionally been the method of choice for PBDE analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a viable alternative, particularly for congeners susceptible to thermal degradation. This document provides detailed application notes and protocols for the analysis of BDE-28 using LC-MS/MS, with a focus on methods employing atmospheric pressure photoionization (APPI).

Quantitative Data Summary

The following table summarizes the quantitative performance of a representative LC-MS/MS method for the analysis of BDE-28.

| Parameter | Value | Reference |

| On-Column Limit of Detection (LOD) | 2.4 - 27.8 pg | [1] |

| Instrumental Detection Limit (IDL) | 0.07 - 0.24 ppb | [2] |

| Intra-day Method Precision | 9% | [1] |

| Recovery in House Dust (NIST SRM 2585) | 92.7 - 113% | [1] |

Experimental Workflow

The overall workflow for the analysis of BDE-28 in environmental solid samples involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental workflow for BDE-28 analysis.

Experimental Protocols

Sample Preparation

The following protocols are designed for the extraction and cleanup of BDE-28 from solid matrices such as house dust and sediment.

a) Pressurized Liquid Extraction (PLE) for House Dust [1]

-

Homogenization: Homogenize the dust sample to ensure uniformity.

-

Extraction Cell Preparation: Pack a stainless-steel extraction cell with the homogenized dust sample (typically 1-2 g).

-

Extraction Conditions:

-

Solvent: Dichloromethane (DCM) or a mixture of hexane and DCM.

-

Temperature: 100 °C.

-

Pressure: 1500 psi.

-

Static time: 5 minutes (2 cycles).

-

-

Extract Collection: Collect the extract in a glass vial.

-

Concentration: Concentrate the extract to near dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for cleanup (e.g., hexane/DCM).

b) Soxhlet Extraction for House Dust and Sediment [2]

-

Sample Preparation: Mix the sample (e.g., 5-10 g of homogenized dust or sediment) with anhydrous sodium sulfate to remove moisture.

-

Extraction: Place the sample mixture in a cellulose thimble and perform Soxhlet extraction with toluene for 8 hours in a dark room.[2]

-

Concentration: Concentrate the extract using a rotary evaporator.

-

Solvent Exchange: Exchange the solvent to a mixture suitable for cleanup (e.g., methylene chloride).

c) Extract Cleanup (Applicable to both PLE and Soxhlet extracts)

-

Gel Permeation Chromatography (GPC):

-

Use a GPC system with a suitable column (e.g., Bio-Beads S-X3) to remove high molecular weight interferences such as lipids.

-

Elute with an appropriate solvent (e.g., methylene chloride).

-

-

Silica Gel Chromatography:

-

Pack a glass column with activated silica gel.

-

Apply the concentrated extract to the top of the column.

-

Elute with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

-

Elute BDE-28 with a solvent of increasing polarity (e.g., a mixture of hexane and DCM).

-

-

Final Concentration and Reconstitution:

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the final residue in a mixture of methanol and toluene (e.g., 4:6 v/v) for LC-MS/MS analysis.[2]

-

Liquid Chromatography (LC) Method

a) Isocratic Separation [1]

-

LC System: Shimadzu Prominence HPLC system or equivalent.[3]

-

Column: Octadecylsilane (C18) column (e.g., Phenomenex Gemini C18, 250 x 3 mm, 5 µm particle size).[3]

-

Mobile Phase: 92:8 (v/v) methanol/water.[1]

-

Flow Rate: 0.4 mL/min.[2]

-

Injection Volume: 10 µL.[2]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

b) Gradient Separation [2]

-

LC System: Agilent 1200 series LC system or equivalent.[2]

-

Column: Phenomenex Kinetex C18 (150 x 4.6 mm).[2]

-

Mobile Phase A: Water.[2]

-

Mobile Phase B: Methanol.[2]

-

Gradient Program:

-

Start at 90% B.

-

Increase to 100% B over 4 minutes.

-

Hold at 100% B for 9 minutes.

-

Return to initial conditions and equilibrate for 4 minutes.[2]

-

-

Flow Rate: 400 µL/min.[2]

-

Injection Volume: 10 µL.[2]

Tandem Mass Spectrometry (MS/MS) Method

-

Mass Spectrometer: SCIEX 4000 QTRAP® System or equivalent triple quadrupole mass spectrometer.[2]

-

Ionization Source: Atmospheric Pressure Photoionization (APPI) operated in negative ion mode (NI-APPI).[1]

-

Dopant: Toluene introduced into the mobile phase stream.[1][2]

-

Ion Source Parameters (Example): [2]

-

Curtain Gas (CUR): 12 psi

-

Collision Gas (CAD): 12 (arbitrary units)

-

Ion Source Temperature (TEMP): 300 °C

-

Nebulizer Gas (GS1): 30 psi

-

Lamp Gas (GS2): 30 psi

-

IonSpray Voltage (IS): -700 V

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

In negative-ion APPI, the precursor ion often corresponds to [M-Br+O]⁻.[1] The specific m/z values for the precursor and product ions for BDE-28 should be optimized for the specific instrument used. Two transitions are typically monitored for each analyte, one for quantification and one for confirmation.[4]

-

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) |

| BDE-28 | To be determined empirically | To be determined empirically | To be determined empirically |

Note: The exact m/z values for MRM transitions can vary slightly between instruments and should be determined by infusing a standard solution of BDE-28 and optimizing the collision energy for each transition.

Conclusion

The described LC-MS/MS method, particularly utilizing an APPI source, provides a robust and sensitive approach for the quantification of BDE-28 in complex environmental matrices. This method avoids the potential for thermal degradation of PBDEs that can occur with GC-based methods. The detailed protocols for sample preparation and instrumental analysis provided in these application notes serve as a comprehensive guide for researchers and scientists in the fields of environmental monitoring and toxicology.

References

- 1. Analysis of polybrominated diphenyl ethers (PBDEs) by liquid chromatography with negative-ion atmospheric pressure photoionization tandem mass spectrometry (LC/NI-APPI/MS/MS): application to house dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. researchgate.net [researchgate.net]

- 4. forensicrti.org [forensicrti.org]

Application Notes and Protocols for In Vitro Toxicology of 2,4,4'-Tribromodiphenyl Ether (BDE-28)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4'-Tribromodiphenyl ether (BDE-28) is a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants. Due to their persistence and potential for bioaccumulation, understanding the toxicological profile of individual PBDE congeners is of significant interest. These application notes provide an overview of the available in vitro toxicological data for BDE-28 and present detailed protocols for relevant assays.

A critical data gap exists in the scientific literature regarding the specific in vitro cytotoxicity, genotoxicity, and neurotoxicity of BDE-28. The majority of published research focuses on more abundant congeners such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). Therefore, where direct data for BDE-28 is unavailable, this document will present data and protocols for BDE-47 as a structurally similar surrogate to illustrate the methodologies used to assess these toxicological endpoints for PBDEs. This approach provides a framework for researchers to conduct future investigations on BDE-28.

Endocrine Disruption Potential of 2,4,4'-Tribromodiphenyl Ether (BDE-28)

In vitro assays have demonstrated that BDE-28 possesses endocrine-disrupting properties, particularly through antagonism of steroid hormone receptors and interference with hormone transport.

Quantitative Data Summary

The following table summarizes the endocrine-disrupting potency of BDE-28 from a comprehensive in vitro screening study.

| Assay Type | Endpoint | Cell Line/System | Result (IC50/EC50) | Reference |

| Androgen Receptor (AR) Antagonism | Inhibition of DHT-induced luciferase activity | Chinese Hamster Ovary (CHO-K1) | 1.8 µM | [1] |

| Progesterone Receptor (PR) Antagonism | Inhibition of progesterone-induced luciferase activity | Human U2-OS | 1.9 µM | [1] |

| Estradiol Sulfotransferase (E2SULT) Inhibition | Inhibition of E2 sulfation | Cytosol of human C-SULT2A1 transfected V79 cells | > 10 µM (inactive) | [1] |

| Transthyretin (TTR) Binding | Competition with thyroxine (T4) for binding to human TTR | Human transthyretin | > 10 µM (inactive) | [1] |

Signaling Pathway: Androgen and Progesterone Receptor Antagonism

BDE-28 has been shown to act as an antagonist to both the androgen and progesterone receptors. This means it can bind to these receptors without activating them, thereby blocking the binding of the natural hormones (dihydrotestosterone and progesterone, respectively) and inhibiting their normal cellular signaling pathways.

Experimental Protocol: Androgen Receptor (AR) Antagonism Assay

This protocol is based on the methodology described by Hamers et al. (2006).[1]

1. Cell Culture and Maintenance:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human androgen receptor and a luciferase reporter gene containing androgen response elements.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach for 24 hours.

-

Replace the culture medium with a medium containing charcoal-stripped FBS to remove endogenous steroids.

-

Prepare serial dilutions of BDE-28 in the assay medium.

-

Expose the cells to various concentrations of BDE-28 in the presence of a constant concentration of dihydrotestosterone (DHT) (e.g., 0.1 nM). Include appropriate controls (vehicle control, DHT alone).

-

Incubate the plates for 24 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

3. Data Analysis:

-

Calculate the relative light units (RLUs) for each treatment.

-

Normalize the data to the DHT-only control (set to 100% activity).

-

Plot the percentage of DHT-induced activity against the logarithm of the BDE-28 concentration.

-

Determine the IC50 value (the concentration of BDE-28 that causes a 50% reduction in DHT-induced luciferase activity) using a non-linear regression analysis.

Cytotoxicity of PBDEs (Surrogate Data: BDE-47)

Note: The following data and protocols are for BDE-47 and are provided as a representative example due to the lack of specific data for BDE-28.

Quantitative Data Summary: BDE-47

| Assay Type | Endpoint | Cell Line | Result (IC50 / Effect Concentration) |

| MTT Assay | Cell Viability | RTG-2 (Rainbow Trout Gill) | Significant effects at ≥ 12.5 µM |

| Neutral Red Uptake | Cell Viability | RTG-2 | Significant effects at ≥ 12.5 µM |

| LDH Leakage | Membrane Integrity | RTG-2 | Significant increase at ≥ 12.5 µM |

| Seahorse XFp Analysis | Mitochondrial Respiration | PC12 (Rat Pheochromocytoma) | Significant attenuation |

Experimental Workflow: Cell Viability Assays

Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture:

-

Select an appropriate cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).

-

Culture cells in the recommended medium and conditions.

2. Assay Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of BDE-47 (and BDE-28 for future studies). Include vehicle controls and a positive control for cytotoxicity.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression.

Genotoxicity of PBDEs (Surrogate Data: BDE-47)

Note: The following information is for BDE-47 and is provided as a representative example due to the lack of specific data for BDE-28.

Genotoxicity Profile of BDE-47

Studies on BDE-47 have suggested a potential for genotoxicity, often linked to the induction of oxidative stress, which can lead to DNA damage.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess chromosomal damage.

1. Cell Culture:

-

Use a suitable cell line such as human peripheral blood lymphocytes or a mammalian cell line like TK6 or CHO.

-

Culture cells in the appropriate medium and conditions.

2. Assay Procedure:

-

Expose cell cultures to at least three concentrations of the test compound (e.g., BDE-47) for a short duration (3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (e.g., 1.5-2 normal cell cycle lengths) without S9.

-

Include a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

-

After the exposure period, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest the cells and fix them.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

3. Data Analysis:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Calculate the frequency of micronucleated binucleated cells.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.

Neurotoxicity of PBDEs (Surrogate Data: BDE-47)

Note: The following information is for BDE-47 and is provided as a representative example due to the lack of specific data for BDE-28.

Neurotoxic Effects of BDE-47

In vitro studies have shown that BDE-47 can interfere with neuronal development, including migration and differentiation, potentially through disruption of thyroid hormone signaling.

Experimental Protocol: Neuronal Differentiation Assay

This assay assesses the impact of a compound on the ability of neural progenitor cells to differentiate into mature neurons.

1. Cell Culture:

-